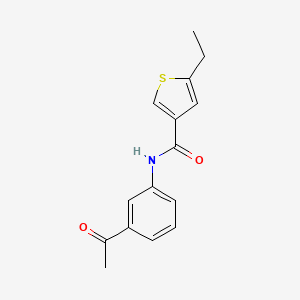

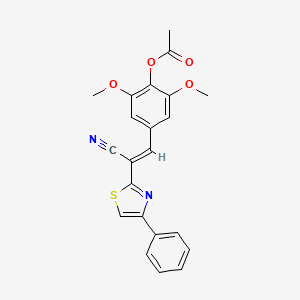

![molecular formula C10H10ClF3N2O B2405194 N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 500546-66-7](/img/structure/B2405194.png)

N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea

Vue d'ensemble

Description

N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C10H10ClF3N2O and its molecular weight is 266.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrotubule Agents

N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea, have been identified as antimicrotubule agents interacting covalently with β-tubulin near the colchicine-binding site. This interaction affects microtubule stability and dynamics, important for cell division and cancer therapeutics (Fortin et al., 2011).

Antiproliferative Agents

CEUs have shown significant antiproliferative activity against various tumor cell lines. Their structure-activity relationships indicate that certain molecular features are critical for cytotoxicity. They alter the cytoskeleton by inducing microtubule depolymerization through selective alkylation of beta-tubulin (Mounetou et al., 2001).

Cell Cycle Arrest

Certain CEUs, such as cyclohexylphenyl-chloroethyl urea, have been associated with inducing cell cycle arrest in cancer cells. This differential protein alkylation pattern leads to disruptions in the cell cycle, a key consideration in cancer therapy (Bouchon et al., 2007).

Translation Initiation Inhibitors

Symmetrical N,N'-diarylureas, a category to which this compound belongs, have been identified as activators of the eIF2α kinase, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This impacts cancer cell proliferation and positions these compounds as potential anti-cancer agents (Denoyelle et al., 2012).

Plant Growth Regulation

Urea derivatives like this compound are also studied for their effect on plant biology. Some have shown cytokinin-like activity, influencing cell division and differentiation in plants (Ricci & Bertoletti, 2009).

Drug Development

Research into the binding of CEUs to beta-tubulin has informed the development of chemotherapeutic agents. Understanding the role of specific amino acid residues in tubulin has implications for designing molecules for cancer therapy and studying the structure/function relationships in cellular proteins (Fortin et al., 2007).

Propriétés

IUPAC Name |

1-(2-chloroethyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O/c11-4-5-15-9(17)16-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGFQJFEECSJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)

![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)

![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)

![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)